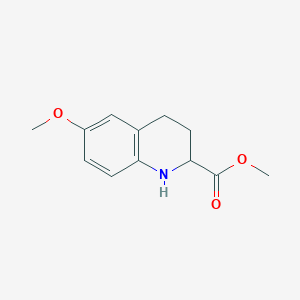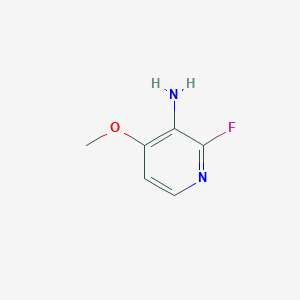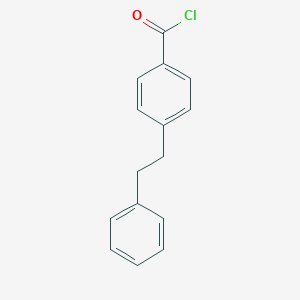
4-(Phenethyl)benzoyl chloride
説明
4-(Phenethyl)benzoyl chloride, also known as PEB-Cl, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of benzoyl chloride, which is commonly used in various chemical reactions. PEB-Cl is synthesized by the reaction of benzoyl chloride with phenethylamine, and it has been found to have a wide range of applications in various fields.
作用機序
4-(Phenethyl)benzoyl chloride acts as an acylating agent, reacting with various nucleophiles such as amines and alcohols. The reaction results in the formation of an amide or ester bond, depending on the nature of the nucleophile. The mechanism of action of 4-(Phenethyl)benzoyl chloride is well understood, and it has been extensively studied in the field of organic chemistry.
Biochemical and Physiological Effects:
4-(Phenethyl)benzoyl chloride has not been extensively studied in terms of its biochemical and physiological effects. However, it has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. 4-(Phenethyl)benzoyl chloride has also been found to have antimicrobial properties, and it has been used in the synthesis of various antibiotics.
実験室実験の利点と制限
4-(Phenethyl)benzoyl chloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is a highly reactive reagent that can be used in a wide range of chemical reactions. However, 4-(Phenethyl)benzoyl chloride can be hazardous to handle due to its potential for the formation of toxic by-products. It also has limited solubility in water, which can make it difficult to use in certain reactions.
将来の方向性
There are several future directions for research on 4-(Phenethyl)benzoyl chloride. One area of interest is the development of new synthetic routes to 4-(Phenethyl)benzoyl chloride that are more efficient and environmentally friendly. Another area of interest is the exploration of new applications for 4-(Phenethyl)benzoyl chloride in the fields of pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(Phenethyl)benzoyl chloride and its potential as a therapeutic agent.
科学的研究の応用
4-(Phenethyl)benzoyl chloride has been extensively studied in the field of organic chemistry due to its unique properties. It has been found to be an effective reagent for the synthesis of various organic compounds, including amides, esters, and ketones. 4-(Phenethyl)benzoyl chloride has also been used in the synthesis of various pharmaceuticals and agrochemicals.
特性
CAS番号 |
173781-70-9 |
|---|---|
分子式 |
C15H13ClO |
分子量 |
244.71 g/mol |
IUPAC名 |
4-(2-phenylethyl)benzoyl chloride |
InChI |
InChI=1S/C15H13ClO/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
InChIキー |
RYMYBKISLVMPIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)Cl |
正規SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)Cl |
同義語 |
BENZOYL CHLORIDE,4-(2-PHENYLETHYL)- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)

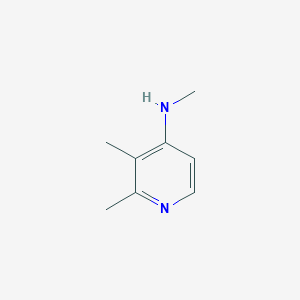
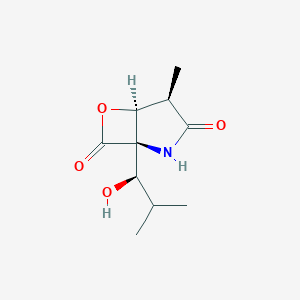

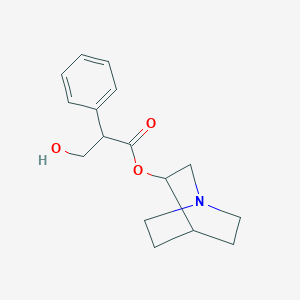
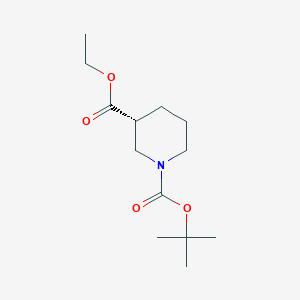
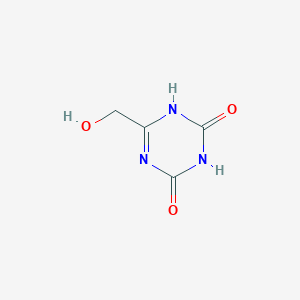
![[(2R)-2-Hexadecanoyloxy-3-[hydroxy-[(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67928.png)

